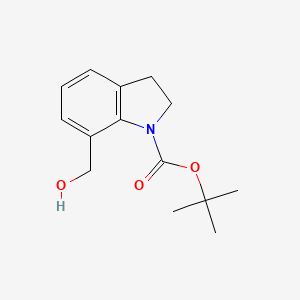

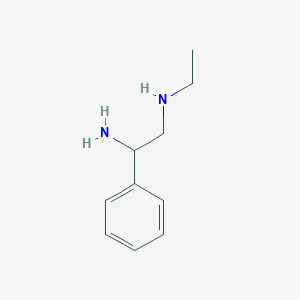

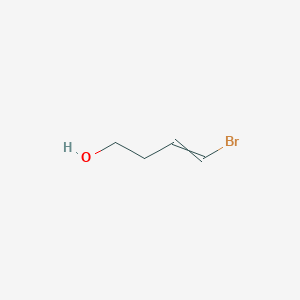

![molecular formula C7H9NO3S B1373417 2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]essigsäure CAS No. 1265892-62-3](/img/structure/B1373417.png)

2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]essigsäure

Übersicht

Beschreibung

“2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Thiazolderivate wurden auf ihre potenziellen Antitumoraktivitäten untersucht. Zum Beispiel wurden eine Reihe von Verbindungen mit einer Thiazol-Kernstruktur synthetisiert und auf ihre Zytotoxizität gegenüber menschlichen Tumorzelllinien untersucht . Dies deutet darauf hin, dass „2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]essigsäure“ auch auf ihre Antitumoraktivität untersucht werden könnte, insbesondere bei der Entwicklung und Synthese neuer Verbindungen, die auf bestimmte Krebszellen abzielen.

Antibakterielle Aktivität

Thiazole sind bekannt für ihre signifikante antimikrobielle Aktivität. Neuartige Verbindungen, die aus Thiazolderivaten synthetisiert wurden, haben vielversprechende Ergebnisse gegen verschiedene mikrobielle Stämme gezeigt . Die fragliche Verbindung könnte bei der Synthese neuer Moleküle verwendet werden, die starke antimikrobielle Eigenschaften aufweisen könnten.

Molekularmodellierungsstudien

Molekularmodellierung ist ein leistungsstarkes Werkzeug in der Medikamentenentwicklung. Thiazolderivate wurden in molekularmodellierungsstudien verwendet, um ihre Wechselwirkung mit biologischen Zielstrukturen zu bewerten . „this compound“ könnte als Schlüsselmolekül in rechnergestützten Studien dienen, um seine Bindungsaffinität und Aktivität gegenüber verschiedenen Enzymen oder Rezeptoren vorherzusagen.

Antifungalaktivität

Einige Thiazolderivate wurden auf ihre Antifungalaktivität untersucht und zeigten Wirksamkeit gegen Pilzstämme . Die Forschung zu „this compound“ könnte sich auf ihre potenzielle Verwendung als Antifungalmittel erstrecken.

Biologisches Gerüst

Der Thiazolring gilt als biologisch aktives Gerüst, das in verschiedene Verbindungen integriert werden kann, um ihre biologische Aktivität zu verbessern . Die Verbindung „this compound“ könnte als Gerüst bei der Synthese neuer biologisch aktiver Moleküle verwendet werden.

Wirkmechanismus

Target of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives have been reported to interact with various targets to induce their biological effects . The orientation of the thiazole ring towards the target site and the molecular electrostatic potential (MEP) surface of the thiazole ring play significant roles in drug-target protein interaction .

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects can vary depending on the substituents on the thiazole ring .

Safety and Hazards

Safety and hazards associated with thiazole derivatives can vary depending on the specific compound. Some thiazole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid, have been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

The effects of 2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiazole derivatives can affect the expression of genes involved in cell cycle regulation and apoptosis . This compound’s impact on cellular metabolism includes altering the activity of metabolic enzymes, which can lead to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the production of various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and potential therapeutic effects.

Subcellular Localization

2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-6(12-4-8-5)2-11-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBFINUFJAPEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

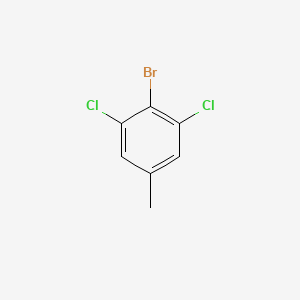

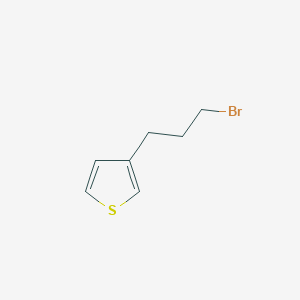

![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)

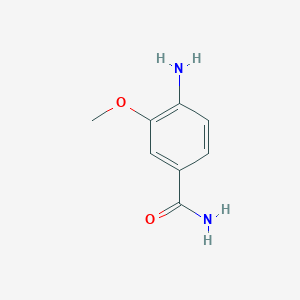

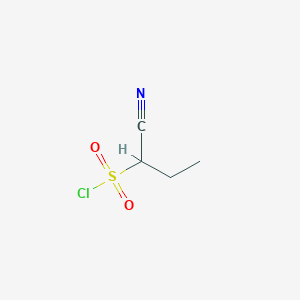

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)

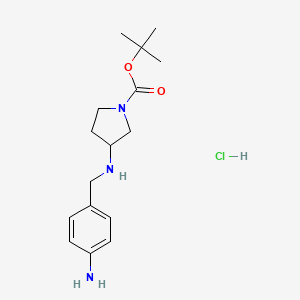

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)